Product packaging for 3-Cyclobutylaniline(Cat. No.:CAS No. 1353854-58-6)

3-Cyclobutylaniline

Cat. No.: B1455942
CAS No.: 1353854-58-6
M. Wt: 147.22 g/mol
InChI Key: CJJBVKSLLOQPKD-UHFFFAOYSA-N
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Description

3-Cyclobutylaniline is a valuable aniline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. Its primary research value lies in the incorporation of the cyclobutyl moiety, a strained carbocycle that confers favorable properties to small-molecule drug candidates . The cyclobutane ring is prized for its unique puckered structure, which introduces significant conformational restriction. This restriction can reduce the entropic penalty upon binding to a biological target and improve metabolic stability by blocking labile sites . This compound is particularly relevant in the design of anticancer therapeutics. Cyclobutyl groups are frequently employed to fill hydrophobic pockets in target enzymes or to direct key pharmacophore groups into optimal spatial orientations, thereby enhancing binding affinity . Furthermore, this compound can be utilized in the synthesis of more complex, constrained scaffolds. For instance, recent methodologies enable the copper-catalyzed domino reaction of anilines with cyclobutanone oximes to access cyclobutane-fused spirotetrahydroquinolines—privileged structures in pharmaceutical research with applications in neurology and oncology . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1455942 3-Cyclobutylaniline CAS No. 1353854-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclobutylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJBVKSLLOQPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353854-58-6
Record name 3-cyclobutylaniline
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Synthetic Methodologies for 3 Cyclobutylaniline and Its Derivatives

Established Synthetic Pathways for the 3-Cyclobutylaniline Core

The fundamental this compound scaffold is primarily constructed using powerful cross-coupling reactions or by modifying existing carbonyl compounds.

Palladium-Catalyzed Amination Approaches

The Buchwald-Hartwig amination stands as a cornerstone for the synthesis of aryl amines, including this compound. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine. derpharmachemica.comlibretexts.org For the synthesis of the this compound core, this can be approached in two ways: coupling of an aryl halide bearing a cyclobutyl group with an ammonia (B1221849) surrogate or an amine, or the reaction of cyclobutylamine (B51885) with a suitable aryl halide. nih.gov

The reaction typically involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich biarylphosphines like BrettPhos demonstrating high activity and selectivity, even enabling the monoarylation of primary amines with aryl chlorides. organic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like NaOtBu), and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Research has shown that cyclobutylanilines are readily prepared through the Buchwald-Hartwig amination of cyclobutylamine with various aryl halides. nih.gov This method is robust, tolerating a wide array of functional groups on the aromatic ring, which is particularly useful for the synthesis of substituted analogues. nih.gov

Table 1: Representative Palladium-Catalyzed Amination Reactions

Aryl Halide Amine Catalyst/Ligand Base Product Reference
1,3-Dibromobenzene Substituted Aniline (B41778) Pd(OAc)₂ / DPPF tBuONa N,N'-Diarylphenylenediamine mdpi.com
Aryl Chloride Primary Amine Pd₂(dba)₃ / BrettPhos NaOtBu Monoarylated Amine organic-chemistry.org

Reductive Amination Methodologies for N-Substituted Cyclobutylanilines

Reductive amination, or reductive alkylation, is a highly effective method for preparing N-substituted amines. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure avoids the issue of over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

To synthesize N-substituted 3-cyclobutylanilines, one of two main strategies can be employed:

Reacting this compound with an aldehyde or ketone.

Reacting a substituted aniline with cyclobutanone.

The reaction is typically carried out under weakly acidic conditions to facilitate imine formation. wikipedia.org A key aspect of this method is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the protonated imine intermediate over the starting carbonyl compound. masterorganicchemistry.com A wide range of other reducing agents, including catalytic hydrogenation over platinum, palladium, or nickel, can also be used. wikipedia.orgorganic-chemistry.org This methodology is versatile, allowing for the introduction of a wide variety of alkyl groups onto the nitrogen atom of this compound.

Table 2: General Scheme for Reductive Amination

Carbonyl Compound Amine Reducing Agent Product Reference
Aldehyde/Ketone Primary/Secondary Amine NaBH₃CN Secondary/Tertiary Amine masterorganicchemistry.com
Aldehyde/Ketone Primary/Secondary Amine NaBH(OAc)₃ Secondary/Tertiary Amine masterorganicchemistry.com
Aldehyde Aniline [RuCl₂(p-cymene)]₂ / Ph₂SiH₂ Secondary Amine organic-chemistry.org

Synthesis of Substituted this compound Analogues

The functionalization of the aniline ring is key to creating diverse libraries of this compound derivatives for various applications.

Introduction of Halogenated Moieties

Halogenated derivatives of this compound are typically synthesized by employing starting materials that already contain the desired halogen atoms. The most direct approach is to use a halogen-substituted aryl halide in a palladium-catalyzed amination reaction with cyclobutylamine. For instance, the synthesis of 3,5-dichloro-N-cyclobutylaniline can be achieved from 1,3-dichloro-5-bromobenzene and cyclobutylamine. ambeed.com

This strategy leverages the commercial availability of a wide variety of halogenated anilines and aryl halides. nih.gov The robustness of the Buchwald-Hartwig coupling allows for the use of aryl halides substituted with fluorine, chlorine, bromine, and iodine. nih.gov The resulting halogenated 3-cyclobutylanilines are themselves versatile intermediates for further functionalization through subsequent cross-coupling reactions.

Table 3: Examples of Halogenated Aniline Derivatives

Compound Name Molecular Formula Notes Reference
3,5-Dichloro-N-cyclobutylaniline C₁₀H₁₁Cl₂N A dichlorinated analogue. ambeed.com
2,5-difluoro-N-[3-(3-methoxyphenyl)cyclobutyl]aniline C₁₇H₁₇F₂NO A difluorinated derivative. molport.com

Alkyl and Aryl Substitutions on the Aniline Ring

Similar to halogenation, the introduction of alkyl and aryl groups onto the aniline ring of this compound is most efficiently accomplished by starting with a pre-functionalized aromatic precursor. The Buchwald-Hartwig amination has proven to be highly tolerant of both electron-donating (e.g., OMe, alkyl, Ph) and electron-withdrawing (e.g., CF₃, CN) substituents on the aryl halide partner when coupled with cyclobutylamine. nih.gov

This tolerance allows for the synthesis of a broad spectrum of this compound analogues with diverse electronic properties. For example, researchers have successfully synthesized various alkyl- and methoxy-substituted N,N'-diarylphenylenediamines via palladium catalysis, demonstrating the feasibility of using functionalized anilines as coupling partners. mdpi.com These substituted anilines can then be incorporated into more complex structures, or the aryl halide itself can bear the desired alkyl or aryl group prior to amination with cyclobutylamine.

Table 4: Compound Names Mentioned in this Article

Compound Name
This compound
3,5-Dichloro-N-cyclobutylaniline
2,5-difluoro-N-[3-(3-methoxyphenyl)cyclobutyl]aniline
1,3-Dibromobenzene
4,5-Dihalogenobenzene-1,2-diamines
BrettPhos
Cyclobutylamine
Cyclobutanone
N,N'-Diarylphenylenediamine
NaOtBu (Sodium tert-butoxide)
NaBH₃CN (Sodium cyanoborohydride)
NaBH(OAc)₃ (Sodium triacetoxyborohydride)
Pd(OAc)₂ (Palladium(II) acetate)

Advanced Chemical Transformations and Reactivity Profiles of N Cyclobutylanilines

Visible-Light Photoredox-Catalyzed Carbon-Carbon Bond Cleavage

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of stable molecules under mild conditions. uark.edu For N-cyclobutylanilines, this approach facilitates the cleavage of a strong carbon-carbon bond within the cyclobutyl moiety.

Oxidative Ring-Opening of the Cyclobutane (B1203170) Moiety

The core of this transformation lies in the single-electron oxidation of the aniline (B41778) nitrogen atom. uark.eduuark.edu Upon irradiation with visible light in the presence of a suitable photocatalyst, such as an iridium complex or self-doped Ti3+@TiO2, the N-cyclobutylaniline undergoes a single-electron transfer (SET) to the excited photocatalyst. uark.edunih.govnih.gov This oxidation event generates a highly reactive amine radical cation. rsc.orgacs.org

The formation of this radical cation is the critical first step that initiates the cleavage of the cyclobutane ring. The strain within the four-membered ring makes the Cα–Cβ bond susceptible to fragmentation. rsc.org This ring-opening process is an irreversible step, driven by the release of ring strain, leading to the formation of a more stable, open-chain intermediate. acs.org This strategy has proven effective for a variety of aniline-substituted cyclobutanes, expanding their utility as versatile building blocks in synthesis. nih.gov

It is noteworthy that while the strain energy of cyclobutane is comparable to that of cyclopropane, the ring-opening of cyclobutanes is generally slower. nih.gov However, the formation of the amine radical cation via photoredox catalysis provides a sufficiently low-energy pathway to overcome this kinetic barrier, enabling efficient C-C bond cleavage. nih.gov

Generation of Reactive Distonic Radical Cation Intermediates

The oxidative ring-opening of the N-cyclobutylaniline radical cation does not simply break the molecule apart. Instead, it leads to the formation of a sophisticated reactive species known as a distonic radical cation . uark.eduuark.edursc.org This intermediate is characterized by the separation of the radical and cationic centers within the same molecule. uark.eduuark.edu Specifically, the process results in a γ-carbon radical and an iminium ion. rsc.org

This distonic radical cation is a versatile intermediate for various chemical transformations. rsc.org The spatially separated radical and cationic sites can engage in subsequent reactions, either intramolecularly or with external reagents, to construct new and complex molecular architectures.

The hallmark of the distonic radical cation generated from N-cyclobutylanilines is its bimodal reactivity . uark.eduuark.edu This dual reactivity arises from the presence of two distinct reactive sites:

A nucleophilic carbon radical at one end of the open chain.

An electrophilic iminium ion at the other end. uark.eduuark.edu

This bimodal nature allows for a programmable and stepwise functionalization. Researchers have successfully trapped these two reactive sites with different reagents. For instance, a radical acceptor like phenyl allyl sulfone can react with the carbon radical, while a nucleophile such as trimethylsilyl (B98337) cyanide (TMSCN) can intercept the iminium ion. uark.eduuark.edu This orthogonal reactivity enables the 1,4-difunctionalization of the original cyclobutylaniline skeleton. researchgate.net The ability to engage both the radical and cationic moieties in productive bond-forming events underscores the synthetic power of these photogenerated intermediates. uark.eduuark.edu

Cycloaddition and Annulation Reactions

The unique reactivity of the distonic radical cation intermediates derived from N-cyclobutylanilines has been elegantly exploited in cycloaddition and annulation reactions, providing access to a range of carbocyclic structures.

Formal [4+2] Annulation with π-Unsaturated Systems

A significant application of the photoredox-catalyzed ring-opening of N-cyclobutylanilines is their use in formal [4+2] annulation reactions. uark.eduuark.edunih.govresearchgate.net In this process, the four-carbon backbone resulting from the ring-opening acts as a four-atom synthon that reacts with a two-atom π-system, such as an alkene or alkyne, to form a new six-membered ring. acs.orgrsc.org

The formal [4+2] annulation has been extensively studied with alkynes as the π-unsaturated partner, providing a direct route to highly substituted cyclohexene (B86901) derivatives. nih.govresearchgate.net The reaction accommodates both terminal and internal alkynes, reacting with various electron-rich and electron-poor N-cyclobutylanilines. nih.govrsc.org

The general mechanism involves the following key steps:

Visible-light induced oxidation of the N-cyclobutylaniline to its amine radical cation.

Ring-opening to form the distonic radical cation.

Intermolecular addition of the carbon-centered radical to the alkyne, forming a vinyl radical.

Intramolecular addition of the vinyl radical to the iminium ion, constructing the cyclohexenyl ring. nih.gov

Reduction of the resulting product radical cation to the final cyclohexene product, which also regenerates the photocatalyst in a chain process. nih.gov

This reaction can be catalyzed by various photocatalysts, including iridium complexes and heterogeneous catalysts like self-doped Ti3+@TiO2, the latter of which can be recycled and reused. nih.govresearchgate.net Mechanistic studies with Ti3+@TiO2 suggest the involvement of singlet oxygen as the initial oxidant of the aniline. nih.gov

The table below summarizes representative examples of the [4+2] annulation of N-cyclobutylanilines with alkynes, showcasing the versatility of this transformation.

N-Cyclobutylaniline DerivativeAlkynePhotocatalystSolventProduct YieldReference
N-phenylcyclobutylaminePhenylacetyleneIr(dtbbpy)(ppy)2CH3CN85% nih.gov
N-(4-methoxyphenyl)cyclobutylamine1-phenyl-1-propyneIr(dtbbpy)(ppy)2CH3CN92% nih.gov
N-(4-chlorophenyl)cyclobutylamineEthyl propiolateIr(dtbbpy)(ppy)2CH3CN78% nih.gov
N-phenylcyclobutylaminePhenylacetyleneself-doped Ti3+@TiO2CH3CN82% nih.gov
Bicyclic N-cyclobutylanilineDiphenylacetyleneIr(dtbbpy)(ppy)2CH3CN91% nih.gov
Annulation with Alkenes and Dienes

The photoredox-catalyzed oxidative cleavage of N-cyclobutylanilines provides a powerful method for constructing six-membered carbocycles through formal [4+2] annulation reactions with various π-systems, including alkenes, dienes, and alkynes. uark.eduresearchgate.net This transformation is initiated by the single-electron oxidation of the N-cyclobutylaniline, which triggers the cleavage of a C-C bond in the cyclobutyl ring. nih.gov The resulting 1,4-distonic radical cation intermediate then engages with an alkene or diene in a stepwise manner to form the new ring system. researchgate.net

This methodology is notable for being redox-neutral and exhibiting perfect atom economy. nih.gov It has been successfully applied to both monocyclic and bicyclic N-cyclobutylanilines, reacting with terminal and internal alkynes to generate a wide variety of amine-substituted cyclohexenes. researchgate.netnih.gov The reaction can be catalyzed by homogeneous systems, such as iridium complexes, or by heterogeneous catalysts like self-doped Ti³⁺@TiO₂, which offers the advantage of being stable, recyclable, and effective under visible light in the presence of air. nih.govnih.gov

Table 1: Examples of [4+2] Annulation of N-Cyclobutylanilines This table is interactive. You can sort and filter the data.

N-Cyclobutylaniline Substrate Coupling Partner (Alkene/Diyne) Catalyst System Product Type Yield Citation
N-Cyclobutylaniline Diphenylacetylene Ir(dtbbpy)(ppy)₂ Amine-substituted cyclohexene Good nih.gov
N-Cyclobutylaniline Phenylacetylene Self-doped Ti³⁺@TiO₂ Amine-substituted cyclohexene Good nih.gov
Bicyclic Cyclobutylaniline Terminal Alkyne Ir(dtbbpy)(ppy)₂ Hydrindan derivative Good researchgate.netnih.gov
Bicyclic Cyclobutylaniline Internal Alkyne Ir(dtbbpy)(ppy)₂ Decalin derivative Good researchgate.netnih.gov
Diastereoselective Formation of Polycyclic Skeletons

A significant feature of the [4+2] annulation strategy is its ability to create complex polycyclic systems with a high degree of stereocontrol. When bicyclic N-cyclobutylanilines are used as substrates, the annulation reaction proceeds with good to excellent diastereoselectivity. researchgate.netnih.gov This provides a direct route to valuable and structurally complex skeletons such as hydrindan and decalin derivatives, which are common motifs in natural products and bioactive molecules. nih.gov The stereochemical outcome is controlled during the cyclization cascade, enabling the synthesis of specific diastereomers. researchgate.net

Table 2: Diastereoselective Synthesis of Polycyclic Derivatives This table is interactive. You can sort and filter the data.

N-Cyclobutylaniline Substrate Coupling Partner Product Skeleton Diastereoselectivity (dr) Citation
Bicyclic N-cyclobutylaniline Terminal Alkyne Hydrindan Good to Excellent researchgate.netnih.gov

Formal [3+2] Cycloaddition Approaches Involving N-Cyclobutylanilines as Precursors or Mechanistic Participants

While N-cyclopropylanilines are known to undergo formal [3+2] cycloadditions, N-cyclobutylanilines participate in mechanistically related but distinct formal [4+2] cycloadditions . researchgate.netresearchgate.net The confusion arises because both processes are initiated by photoredox-catalyzed ring-opening to form a reactive distonic radical cation. researchgate.net However, the size of the starting ring dictates the nature of the intermediate and the subsequent annulation.

The ring-opening of an N-cyclopropylaniline generates a 1,3-distonic radical cation, which acts as a three-atom component in [3+2] cycloadditions with π-systems. researchgate.net In contrast, the cleavage of the four-membered ring in an N-cyclobutylaniline produces a 1,4-distonic radical cation. uark.eduresearchgate.net This intermediate serves as a four-atom synthon, leading exclusively to [4+2] annulation products like cyclohexene derivatives. researchgate.netnih.gov Therefore, N-cyclobutylanilines are precursors for six-membered rings through a formal [4+2] pathway, not five-membered rings via a [3+2] pathway. researchgate.netresearchgate.net

Deconstruction and Refunctionalization Strategies

Beyond cycloadditions, the ring-opening of N-cyclobutylanilines enables powerful deconstruction and refunctionalization strategies, allowing for the synthesis of complex acyclic molecules that would be difficult to access otherwise.

Ring-Opening/Distal Alkynylation for Aminoalkyne Synthesis

A novel methodology has been developed for the synthesis of valuable aminoalkynes from N-cyclobutylaniline substrates. uark.edu This transformation proceeds via a sequential visible-light-assisted ring-opening followed by a distal alkynylation. uark.eduuark.edu The key distonic radical cation intermediate, generated under photoredox conditions, is intercepted by an alkynyl hypervalent iodine(III) reagent. uark.edu This process forges a new carbon-carbon bond at the distal carbon of the original cyclobutane ring, yielding functionalized aminoalkynes. uark.eduuark.edu This represents only the second reported method for aminoalkyne synthesis that employs a cycloalkylamine deconstruction/refunctionalization strategy. uark.edu

Orthogonal Difunctionalization Approaches

The bimodal reactivity of the distonic radical cation generated from N-cyclobutylanilines has been harnessed in orthogonal difunctionalization strategies. uark.eduresearchgate.net This intermediate possesses two distinct reactive sites: a nucleophilic carbon radical (site Y) and an electrophilic iminium ion (site X). uark.eduuark.edu These two sites can be independently functionalized in a single pot by carefully selecting the appropriate reagents.

Researchers have successfully achieved 1,4-difunctionalization by using a radical acceptor, such as phenyl allyl sulfone, to trap the radical at site Y, while a nucleophile, like trimethylsilyl cyanide (TMSCN), intercepts the iminium ion at site X. uark.edu In another example, isocyanides have been employed as "stereoelectronic chameleons" that act as radical acceptors to afford symmetrical and unsymmetrical N-substituted 2,6-diaminopimelonitriles. uark.edu These approaches maximize the synthetic potential of the distonic radical cation by forming two new bonds in a controlled manner. researchgate.net

Table 3: Reagents for Orthogonal Difunctionalization of N-Cyclobutylaniline Intermediates This table is interactive. You can sort and filter the data.

Reactive Site Reagent Type Example Reagent Resulting Functional Group Citation
Iminium Ion (Site X) Nucleophile Trimethylsilyl cyanide (TMSCN) Nitrile uark.eduuark.edu
Carbon Radical (Site Y) Radical Acceptor Phenyl allyl sulfone Sulfonylated alkyl chain uark.eduuark.edu
Carbon Radical (Site Y) Radical Acceptor α-CF₃-styrene Trifluoromethylated alkyl chain uark.edu

Direct Functionalization of Amine α-Carbon-Hydrogen Bonds

Direct functionalization of the C-H bond at the α-position to the amine nitrogen is a highly desirable transformation for modifying amine-containing molecules. For N-cyclobutylanilines, this reactivity is accessed through the formation of an iminium ion intermediate under photoredox conditions. uark.eduuark.edu The single-electron oxidation that initiates ring-opening also generates an electrophilic iminium ion, where the carbon atom α to the nitrogen is susceptible to nucleophilic attack. uark.edu

This inherent reactivity is a cornerstone of the orthogonal difunctionalization strategies mentioned previously (Section 3.3.2), where nucleophiles like TMSCN are used to functionalize this α-position. uark.edu While other methods exist for the α-C–H functionalization of general cyclic secondary amines, such as those involving intermolecular hydride transfer, the photoredox-mediated generation of an iminium ion from the N-cyclobutylaniline itself provides the most direct and relevant pathway for its α-functionalization. uark.edunih.gov

Radical α-C–H Cyclobutylation of Aniline Derivatives

A notable advancement in the synthesis of α-cyclobutyl N-alkylaniline products involves the direct alkylation of α-C–H bonds of aniline derivatives. scispace.com This method utilizes a catalytic system that operates through a photoredox mechanism, enabling the reaction between aniline derivatives and the strained C–C σ-bonds of a bicyclobutane derivative. scispace.comthieme-connect.com The process is distinguished by its mild conditions and its redox- and proton-neutral nature, avoiding the need for external chemical additives. scispace.com

The reaction is initiated by a photoinduced electron transfer from the amine substrate to a photoredox catalyst, such as an iridium complex, which leads to the formation of a radical cation. scispace.comnih.gov Subsequent deprotonation of the now more acidic α-C–H bond generates a crucial α-amino radical intermediate. This radical species then adds to a bicyclo[1.1.0]butane (BCB) derivative, which acts as a cyclobutylating agent due to the high ring strain of its C-C single bonds. scispace.comnih.gov The resulting adduct undergoes a single-electron reduction and protonation to yield the final α-cyclobutylamine product, completing the catalytic cycle. scispace.com

This catalytic system is effective for a range of substituted arylamine derivatives, including those with electron-deficient characteristics, which have been shown to be efficient partners in this coupling reaction. scispace.com The transformation readily functionalizes various N-aryl amines and heterocyclic compounds. scispace.com

Research Findings: Substrate Scope of the α-C–H Cyclobutylation

The versatility of this photoredox-catalyzed cyclobutylation has been demonstrated with various N-alkylaniline derivatives. The following table summarizes the results obtained when different substrates were reacted with a bicyclobutane derivative under optimized conditions.

EntryAniline Derivative SubstrateProductYield (%)
1N-Methyl-4-(trifluoromethyl)anilineN-(1-Cyclobutylethyl)-4-(trifluoromethyl)aniline94
2N-Methyl-4-cyanoaniline4-((1-Cyclobutylethyl)(methyl)amino)benzonitrile88
3N-Methyl-4-bromoaniline4-Bromo-N-(1-cyclobutylethyl)-N-methylaniline84
4N-Methyl-3-methoxyanilineN-(1-Cyclobutylethyl)-3-methoxy-N-methylaniline75
5N-Ethyl-N-phenylanilineN-(1-Cyclobutylpropyl)aniline68
6N-Methyl-2-fluoroanilineN-(1-Cyclobutylethyl)-2-fluoro-N-methylaniline65
7N-CyclohexylanilineN-(1-Cyclobutyl-1-cyclohexyl)aniline60
8N-Methyl-3,5-dichloroaniline3,5-Dichloro-N-(1-cyclobutylethyl)-N-methylaniline95

Table data compiled from research findings on the direct C–H cyclobutylation of aniline derivatives. scispace.com

Mechanistic Investigations and Theoretical Underpinnings of N Cyclobutylaniline Reactivity

Photoredox Catalysis Mechanistic Pathways

Visible light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling unconventional transformations under remarkably mild conditions. uark.edu This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate chemical reactions through single-electron transfer (SET) processes. In the context of N-cyclobutylaniline, photoredox catalysis provides an efficient pathway to activate the strained cyclobutyl ring, leading to the formation of valuable and structurally diverse organic motifs. uark.edu The mechanistic pathways are fundamentally governed by the initial electron transfer event, the nature of the photocatalyst employed, and the potential involvement of other reactive species.

Single-Electron Transfer (SET) Processes

The reactivity of N-cyclobutylaniline in photoredox catalysis is initiated by a single-electron transfer (SET) event. uark.edusigmaaldrich.com In this process, the nitrogen atom of the aniline (B41778) donates an electron to the photoexcited catalyst, resulting in the formation of an N-cyclobutylaniline radical cation. uark.eduacs.org This step is a cornerstone of many photoredox reactions involving amines, which can serve as both the substrate and a sacrificial electron donor within a reductive quenching cycle. uark.edu

Key Steps in the SET-Initiated Reactivity of N-Cyclobutylaniline
StepDescriptionKey Species
1. PhotoexcitationThe photocatalyst (PC) absorbs a photon of visible light to reach an electronically excited state (PC).PC
2. Single-Electron Transfer (SET)The excited photocatalyst oxidizes the N-cyclobutylaniline via SET. uark.eduN-cyclobutylaniline radical cation
3. Ring OpeningThe strained cyclobutyl ring of the radical cation undergoes rapid C-C bond cleavage. uark.eduDistonic radical cation
4. Product FormationThe distonic radical cation is trapped by another reactant (e.g., an alkyne) to form the final product. uark.eduCycloaddition product

Photocatalyst Roles and Cycling

The choice of photocatalyst is critical as it dictates the efficiency and, in some cases, the mechanistic pathway of the reaction. The catalyst must absorb light in the visible spectrum and possess appropriate redox potentials in its excited state to engage in the desired electron transfer with the substrate. researchgate.netnih.gov

Cyclometalated iridium(III) complexes are among the most widely used and efficient photocatalysts in organic synthesis due to their favorable photophysical and electrochemical properties. researchgate.netnih.gov These complexes exhibit strong absorption in the visible region, long-lived triplet excited states, and highly tunable redox potentials, making them excellent candidates for both oxidative and reductive quenching cycles. nih.govresearchgate.net

In reactions involving N-cyclobutylaniline, an iridium(III) photocatalyst typically operates through an oxidative quenching cycle. The process begins with the Ir(III) complex absorbing a photon to form a potent photoexcited state, *Ir(III). researchgate.net This excited complex is a strong oxidant and can accept a single electron from the N-cyclobutylaniline, generating the key amine radical cation and a reduced Ir(II) species. researchgate.netnih.gov To complete the catalytic cycle, the Ir(II) complex must be oxidized back to its original Ir(III) ground state. This regeneration step can occur through reaction with a terminal oxidant present in the reaction mixture, allowing the catalyst to facilitate the transformation of multiple substrate molecules. researchgate.net These reactions are typically conducted under an inert atmosphere to prevent quenching of the excited catalyst by oxygen, indicating a mechanism of direct electron transfer between the catalyst and the substrate. nih.gov

As a heterogeneous alternative to homogeneous metal complexes, self-doped titanium dioxide (Ti³⁺@TiO₂) has proven effective in catalyzing reactions of N-cyclobutylanilines under visible light. nih.gov Pure titanium dioxide (TiO₂) is a semiconductor that is primarily activated by UV light due to its wide band gap (3.2 eV for the anatase phase). nih.gov The process of self-doping introduces Ti³⁺ sites into the TiO₂ lattice, which narrows the band gap and enables the material to absorb visible light. nih.govresearchgate.net

Mechanistic studies of the [4+2] annulation of N-cyclobutylanilines with alkynes using Ti³⁺@TiO₂ reveal a pathway distinct from that of iridium complexes. nih.gov Instead of engaging in a direct single-electron transfer with the aniline substrate, the photoexcited Ti³⁺@TiO₂ catalyst transfers its energy to molecular oxygen (³O₂) present in the air. This energy transfer generates singlet oxygen (¹O₂), a highly reactive oxygen species. nih.gov The singlet oxygen then acts as the primary oxidant, reacting with the N-cyclobutylaniline to initiate the formation of the radical cation and subsequent ring opening. A key advantage of this heterogeneous catalyst is its stability and ease of recycling; it can be recovered and reused multiple times without a significant loss of activity. nih.gov

Organic photoredox catalysts represent a class of metal-free photosensitizers that can also initiate SET processes. researchgate.net These catalysts, which include various organic dyes, function analogously to transition metal complexes by absorbing visible light to reach an excited state with suitable redox properties for initiating electron transfer. sigmaaldrich.com While specific studies focusing solely on N-cyclobutylaniline with a wide range of organic catalysts are less common, the principles are transferable. An excited organic photocatalyst can oxidize an amine substrate to its radical cation, initiating the desired chemical transformation. beilstein-journals.org The feasibility of the process depends on the relative redox potentials of the catalyst and the substrate. sigmaaldrich.com

Role of Activated Oxygen Species (e.g., Singlet Oxygen)

In certain photoredox systems, activated oxygen species, particularly singlet oxygen (¹O₂), can play a pivotal role as a key mediator of the reaction. nih.gov Singlet oxygen is an electronically excited state of molecular oxygen that is a highly reactive electrophile capable of oxidizing electron-rich molecules. researchgate.net

Its involvement is particularly evident in reactions catalyzed by self-doped titanium dioxide (Ti³⁺@TiO₂). nih.gov In this system, the reaction proceeds under an air atmosphere, and extensive mechanistic studies have demonstrated that the photocatalyst's primary role is to act as a sensitizer (B1316253) for the formation of singlet oxygen from ground-state triplet oxygen. nih.gov The generated ¹O₂ is the species that directly oxidizes the N-cyclobutylaniline, triggering the cascade of ring-opening and cycloaddition. nih.gov This energy transfer mechanism is fundamentally different from the direct electron transfer pathway observed with iridium(III) complexes, which require inert conditions to function effectively. nih.gov The involvement of singlet oxygen highlights how the choice of catalyst and reaction conditions can fundamentally alter the mechanistic pathway of a photoredox transformation.

Comparison of Mechanistic Pathways
FeatureIridium(III) Complex CatalysisSelf-Doped TiO₂ Catalysis
Initial OxidantPhotoexcited Ir(III)* complex researchgate.netSinglet Oxygen (¹O₂) nih.gov
Mechanism TypeDirect Single-Electron Transfer (SET) uark.eduEnergy Transfer to O₂ followed by oxidation nih.gov
AtmosphereInert (e.g., Nitrogen, Argon) nih.govAir (Oxygen required) nih.gov
Catalyst TypeHomogeneous researchgate.netHeterogeneous nih.gov

Electron Donor-Acceptor (EDA) Complex Involvement

The reactivity of N-cyclobutylaniline, particularly its engagement in single-electron transfer (SET) processes, is often initiated through the formation of an Electron Donor-Acceptor (EDA) complex. nih.gov As an electron-rich aromatic amine, N-cyclobutylaniline can function as an electron donor, forming a complex with a suitable electron acceptor. acs.org This ground-state association between the donor and acceptor molecules can lead to the appearance of a new absorption band in the UV-visible spectrum, typically shifted to a longer wavelength (a bathochromic shift) compared to the individual components. researchgate.net

Upon irradiation with visible light that corresponds to the energy of this new absorption band, the EDA complex is excited. nih.gov This excitation facilitates an intramolecular SET event, generating a radical ion pair consisting of the N-cyclobutylaniline radical cation and the acceptor's radical anion. beilstein-journals.org This method of generating reactive intermediates is advantageous as it often proceeds under mild, metal-free conditions and bypasses the need for an external photocatalyst. nih.govresearchgate.net The formation and subsequent photoactivation of an EDA complex is therefore a critical mechanistic step that precedes the characteristic chemical transformations of N-cyclobutylaniline. beilstein-journals.org

Elucidation of Reactive Intermediates

The direct spectroscopic detection of amine radical cations, such as that derived from N-cyclobutylaniline, presents significant challenges. Aliphatic and aromatic amine radical cations are often transient and may not possess strong, distinct absorption profiles in the visible spectrum, making them difficult to observe directly via techniques like transient absorption spectroscopy. nih.gov

However, their formation can often be inferred and studied indirectly. In photoinduced electron transfer reactions, the accompanying radical anion of the electron acceptor (sensitizer) is often a highly colored species with a conspicuous and well-characterized absorption spectrum. nih.gov The detection and kinetic analysis of this radical anion's formation provide strong evidence for the concurrent generation of the amine radical cation. nih.gov

Furthermore, Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin trapping techniques, can be employed to detect related radical species. While the primary amine radical cation may be too short-lived to observe directly, subsequent radical intermediates, such as α-amino radicals formed after deprotonation, can be "trapped" by a spin trap to form a more persistent radical adduct that is readily detectable by ESR. beilstein-journals.org

Spectroscopic TechniqueTarget SpeciesKey Findings
Transient Absorption Spectroscopy Radical anion of the electron acceptorProvides indirect evidence and kinetics for the formation of the amine radical cation. nih.gov
Electron Spin Resonance (ESR) Spin-trapped α-amino or carbon-centered radicalsConfirms the generation of radical intermediates downstream from the initial amine radical cation formation. beilstein-journals.org

Upon one-electron oxidation, N-cyclobutylaniline forms an amine radical cation. A key reactive intermediate that arises from this species is a distonic radical cation. researchgate.net A distonic radical cation is a unique class of radical ion where the charge and the radical are located at separate, non-adjacent atoms within the same molecule. researchgate.netnih.gov

In the case of the N-cyclobutylaniline radical cation, the inherent strain of the four-membered ring facilitates a rapid and irreversible ring-opening reaction. acs.org This process leads to the formation of a more stable distonic radical cation. The positive charge remains localized on the nitrogen atom, forming an iminium ion, while the unpaired electron (the radical) is located at the terminal carbon of the now-opened butyl chain. acs.orgresearchgate.net This spatial separation of charge and spin results in bimodal reactivity, where the two centers can engage in distinct chemical reactions. researchgate.net

Computational modeling is essential for understanding the structure, stability, and electronic properties of these complex intermediates. Theoretical calculations can predict the geometry of the distonic radical cation, the distribution of spin density, and the charge localization. nih.gov Models can also determine the energy difference between the initial (classical) radical cation and the more stable distonic isomer, providing insight into the thermodynamic driving force for the ring-opening process. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction mechanisms involving N-cyclobutylaniline and its radical cation intermediates. mdpi.com DFT calculations allow for the detailed exploration of the potential energy surface of a reaction, providing critical insights into its feasibility and selectivity.

For the reactivity of N-cyclobutylaniline, DFT is used to:

Calculate Reaction Energetics: Determine the relative energies of reactants, intermediates, transition states, and products. This is crucial for understanding the thermodynamics of the cyclobutyl ring-opening and the stability of the resulting distonic radical cation. nih.gov

Identify Transition States: Locate the transition state structures for key steps, such as the C-C bond cleavage in the ring-opening process. The calculated energy barrier (activation energy) for this step provides information about the reaction kinetics.

Map Reaction Pathways: Elucidate the complete reaction coordinate for the transformation of the N-cyclobutylaniline radical cation into the distonic radical cation and its subsequent reactions, such as intermolecular additions. mdpi.com

These calculations provide a molecular-level picture that complements experimental observations, helping to confirm proposed mechanisms or suggest alternative pathways.

Computational MethodInformation ObtainedRelevance to N-Cyclobutylaniline Reactivity
DFT (e.g., B3LYP, M06-2X) Geometries, relative energies, transition states, reaction barriers, spin densities. mdpi.comElucidates the ring-opening mechanism, stability of the distonic radical cation, and subsequent reaction pathways.

While DFT calculations typically focus on stationary points on a potential energy surface (minima and transition states), Ab Initio Molecular Dynamics (AIMD) simulations provide a way to study the real-time evolution of a chemical system. In an AIMD simulation, the forces acting on the atoms are calculated "on the fly" using quantum mechanical methods at each time step of the simulation. dtic.mil

For studying the reactivity of the N-cyclobutylaniline radical cation, AIMD simulations can be particularly insightful. They can model the dynamic process of the cyclobutyl ring-opening, capturing the vibrational motions that lead to bond cleavage. Furthermore, AIMD can simulate the behavior of the resulting distonic radical cation in a solvent environment, providing information on solvation effects and the initial steps of intermolecular reactions. These simulations are computationally intensive but offer a powerful lens into the complex, non-adiabatic dynamics that can govern the fate of such highly reactive intermediates. dtic.mil

Analysis of Potential Energy Surfaces and Transition States

A potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org Analysis of a PES allows chemists to identify stable molecular structures (minima), predict reaction pathways, and understand the mechanisms of chemical reactions. Transition states are specific points on the PES that represent the highest energy barrier along a reaction coordinate, and their study is crucial for understanding reaction mechanisms. nih.govescholarship.org

Computational chemistry methods are typically employed to calculate and analyze the PES and locate transition states. escholarship.org However, a specific analysis of the potential energy surface and transition states for reactions involving 3-Cyclobutylaniline is not available in the reviewed literature. While general principles of PES and transition state theory are well-established, their application to this specific compound has not been documented.

Kinetic Studies and Reaction Profiling

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. This involves measuring how reaction rates change with varying concentrations of reactants, temperature, and other factors.

Rate Determination and Mechanistic Insights

The rate of a chemical reaction can be determined by monitoring the change in concentration of reactants or products over time. youtube.com This experimental data is used to derive a rate law, which mathematically describes the reaction's dependence on reactant concentrations and provides insights into the reaction mechanism. youtube.comyoutube.com

Mechanistic studies on related but structurally distinct compounds, such as N-cyclobutylanilines, have been conducted, particularly in the context of visible-light-mediated cycloadditions. rsc.orgnih.govresearchgate.net These studies often propose mechanisms involving single-electron transfer to form radical cation intermediates that subsequently undergo ring-opening. uark.edu However, specific kinetic data, rate law determination, or detailed mechanistic insights for reactions of This compound are not present in the available scientific literature.

Time-Resolved Spectroscopy for Intermediate Lifetimes

Time-resolved spectroscopy is a powerful experimental technique used to observe and characterize short-lived reaction intermediates, such as excited states or radicals. nih.govnottingham.ac.uk By using a "pump" pulse to initiate a reaction and a "probe" pulse to measure spectroscopic changes at very short timescales, scientists can determine the lifetimes of these transient species. nih.gov

Studies on related N-cyclopropylanilines have utilized laser flash photolysis, a form of time-resolved spectroscopy, to directly observe radical cations and measure their transient lifetimes. acs.org This provides direct evidence for proposed reaction intermediates. Unfortunately, no such studies employing time-resolved spectroscopy to determine the intermediate lifetimes in reactions of This compound have been reported.

Advanced Concepts and Future Directions in N Cyclobutylaniline Chemistry

Stereoselective Control in Annulation and Functionalization Reactions

Achieving control over the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For reactions involving N-cyclobutylanilines, this translates to influencing the stereochemical outcome of annulation (ring-forming) and functionalization reactions.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In the context of N-cyclobutylaniline chemistry, significant progress has been made in controlling the relative stereochemistry of newly formed chiral centers.

A notable example is the visible-light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes. researchgate.netnih.gov This reaction, which proceeds through the cleavage of a C-C bond in the cyclobutyl ring, generates amine-substituted cyclohexene (B86901) derivatives. researchgate.netnih.gov Researchers have demonstrated that this process can achieve good to excellent diastereoselectivity, particularly in the formation of hydrindan and decalin skeletons. researchgate.netnih.gov The reaction is initiated by the single-electron oxidation of the aniline (B41778) to form an amine radical cation, which triggers the ring-opening of the cyclobutane (B1203170). uark.edunih.gov The resulting intermediate then participates in a cycloaddition with an alkyne. researchgate.net

Similarly, diastereoselective [3+2] cycloadditions have been documented, leading to the formation of aminocyclopentane derivatives. researchgate.net The choice of solvent and reactants has been shown to influence the efficiency and stereochemical outcome of these reactions. researchgate.net For instance, in certain photocatalytic cycloadditions, acetonitrile (B52724) has proven to be a highly effective solvent. researchgate.net The development of these diastereoselective methods provides access to complex, polycyclic structures with a high degree of stereocontrol. researchgate.net

Table 1: Examples of Diastereoselective Reactions with N-Cyclobutylanilines

Reaction Type Reactants Product Type Key Feature
[4+2] Annulation N-Cyclobutylanilines, Alkynes Amine-substituted cyclohexenes Good to excellent diastereoselectivity in forming polycyclic systems. researchgate.netnih.gov

Enantioselectivity, the preferential formation of one enantiomer over its mirror image, represents a more significant challenge. The development of enantioselective transformations involving N-cyclobutylanilines is an active area of research. While specific examples focusing solely on N-cyclobutylaniline are still emerging, broader strategies in asymmetric C-H functionalization provide a blueprint for future work. mdpi.comnih.gov

The use of chiral catalysts, such as those based on transition metals with chiral ligands or chiral organocatalysts, is a promising avenue. mdpi.compkusz.edu.cn For example, chiral phosphoric acids and mono-N-protected amino acids (MPAAs) have been successfully employed as ligands in enantioselective C-H activation reactions. mdpi.comnih.gov These catalysts can create a chiral environment around the substrate, directing the reaction to proceed in a way that favors one enantiomer. nih.govpkusz.edu.cn

Future research will likely focus on applying these principles to the unique reactivity of N-cyclobutylanilines. The goal is to develop catalytic systems that can effectively control the stereochemistry of the ring-opening and subsequent functionalization steps, leading to the synthesis of enantioenriched molecules.

Development of Novel Catalytic Systems for N-Cyclobutylaniline Transformations

The choice of catalyst is crucial for the efficiency, selectivity, and sustainability of a chemical reaction. Innovations in catalysis are driving significant advancements in N-cyclobutylaniline chemistry.

Traditionally, many catalytic transformations have relied on precious metals like palladium, rhodium, and iridium. acs.org While highly effective, these metals are expensive and have a significant environmental footprint associated with their extraction and refinement. acs.org Consequently, there is a strong push towards developing catalytic systems based on earth-abundant metals such as iron, copper, nickel, and cobalt. acs.orgnsf.govnih.gov

These first-row transition metals offer the potential for more cost-effective and sustainable chemical processes. nsf.gov For instance, iron is significantly less toxic and its production is less carbon-intensive compared to precious metals. acs.org In the context of N-cyclobutylaniline transformations, which often rely on photoredox catalysis, iridium complexes have been commonly used. nih.govnih.gov A key area of future research is the replacement of these iridium catalysts with systems based on earth-abundant metals. nsf.gov For example, self-doped Ti3+@TiO2 has been investigated as a heterogeneous photocatalyst for the [4+2] annulation of N-cyclobutylanilines with alkynes, offering an alternative to homogeneous iridium catalysts. nih.govresearchgate.net

Table 2: Comparison of Catalysts in N-Cyclobutylaniline Annulation

Catalyst Type Metal Key Advantages Challenges
Precious Metal Iridium High efficiency, well-established reactivity. nih.govnih.gov High cost, low abundance. acs.org
Earth-Abundant (Heterogeneous) Titanium (in TiO2) Lower cost, recyclability, stability. nih.govresearchgate.net May require different reaction mechanisms (e.g., singlet oxygen mediation). nih.govresearchgate.net

An even more sustainable approach is the development of metal-free photocatalytic systems. These systems utilize organic dyes or semiconductors to absorb visible light and initiate chemical reactions, completely avoiding the use of metals. rsc.orgacs.org

Visible-light-driven annulation reactions have been developed that proceed via the formation of an electron donor-acceptor (EDA) complex between the aniline and an alkene, without the need for an external photocatalyst. nih.gov Eosin Y, an organic dye, has been successfully used as a photoredox catalyst for generating amidyl radicals, demonstrating the potential for transition-metal-free processes. acs.org The application of such metal-free methods to N-cyclobutylaniline chemistry is a promising frontier. For example, a visible-light-mediated formal [4+2] cycloaddition of arylcyclobutylamines with olefins has been achieved using an organic photocatalyst. researchgate.net These approaches align with the principles of green chemistry by reducing reliance on scarce and potentially toxic metals. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for chemical synthesis. nhsjs.comsyrris.comqfluidics.com These benefits include enhanced safety, better temperature control, increased reaction rates, and the potential for easier scaling and automation. nhsjs.comsyrris.com

The integration of photocatalytic reactions of N-cyclobutylanilines with flow chemistry has already been demonstrated. sci-hub.se The precise control over reaction parameters, such as residence time and light exposure, offered by flow reactors can lead to improved yields and selectivity. syrris.com Furthermore, flow chemistry allows for reactions to be conducted at temperatures above the solvent's boiling point by applying pressure, which can dramatically accelerate reaction rates. syrris.com

This combination of photoredox catalysis and flow technology is a powerful tool for developing more sustainable and efficient synthetic methods for complex molecules derived from N-cyclobutylanilines. It represents a significant step towards creating manufacturing processes that are not only more efficient but also have a smaller environmental footprint. nhsjs.comqfluidics.com

Synthetic Utility of N-Cyclobutylaniline Scaffolds in Complex Organic Molecule Construction

The N-cyclobutylaniline scaffold has emerged as a versatile building block in modern organic synthesis, primarily due to the unique reactivity of the strained cyclobutyl ring, which can be selectively activated and cleaved. This strategy allows for the construction of more complex molecular architectures that would be challenging to assemble through conventional methods. The strategic exploitation of ring strain within the cyclobutane moiety of N-cyclobutylanilines facilitates novel bond formations and skeletal rearrangements, proving particularly useful in the synthesis of diverse carbocyclic and heterocyclic systems.

A significant advancement in this area is the use of visible-light photoredox catalysis to initiate the ring-opening of N-cyclobutylanilines. nih.govnih.gov This process typically begins with a single-electron oxidation of the aniline nitrogen, generating an amine radical cation. nih.govuark.edu Subsequent fragmentation of the cyclobutyl ring leads to the formation of a distonic radical cation intermediate. nih.govuark.edu This key intermediate possesses both a nucleophilic carbon-centered radical and an electrophilic iminium ion, enabling a variety of subsequent bond-forming reactions. uark.edu

One of the most powerful applications of this strategy is the intermolecular [4+2] annulation of N-cyclobutylanilines with alkynes. nih.govresearchgate.net This reaction provides a direct and atom-economical route to highly substituted cyclohexene derivatives, which are prevalent structural motifs in many natural products and biologically active molecules. The reaction is initiated by a photocatalyst, such as an iridium complex, which, upon excitation by visible light, promotes the single-electron transfer to the N-cyclobutylaniline. nih.gov The resulting distonic radical cation then engages with an alkyne in a formal [4+2] cycloaddition, constructing the six-membered ring with good to excellent diastereoselectivity. nih.govresearchgate.net

The scope of this transformation is broad, accommodating a range of substituents on both the aniline and the alkyne coupling partner. For instance, both monocyclic and bicyclic N-cyclobutylanilines can be employed, leading to the formation of complex polycyclic frameworks such as hydrindan and decalin derivatives. nih.gov The reaction tolerates both terminal and internal alkynes, further enhancing its synthetic utility. nih.govresearchgate.net

The following table summarizes representative examples of the [4+2] annulation reaction between various N-cyclobutylanilines and alkynes, showcasing the diversity of the resulting cyclohexene products.

N-Cyclobutylaniline ReactantAlkyne ReactantCatalyst/ConditionsProductYieldReference
4-tert-Butyl-N-cyclobutylanilinePhenylacetyleneIr(dtbbpy)(ppy)₂, MeOH, 18W LEDs1-(4-(tert-Butyl)phenyl)-4-phenylcyclohex-3-en-1-amine90% nih.gov
N-Cyclobutyl-4-methoxyaniline1-HexyneIr(dtbbpy)(ppy)₂, MeOH, 18W LEDs4-Butyl-1-(4-methoxyphenyl)cyclohex-3-en-1-amine85% nih.gov
N-Cyclobutyl-2,3-dihydro-1H-inden-5-aminePhenylacetyleneIr(dtbbpy)(ppy)₂, MeOH, 18W LEDs5-Amino-6-phenyl-2,3,3a,4,5,7a-hexahydro-1H-indene88% nih.gov
N-Cyclobutyl-1,2,3,4-tetrahydronaphthalen-6-amineDiphenylacetyleneIr(dtbbpy)(ppy)₂, MeOH, 18W LEDs6-Amino-7,8-diphenyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene92% nih.gov

This methodology highlights the power of using the N-cyclobutylaniline scaffold as a four-carbon synthon, where the cyclobutyl ring is strategically deconstructed to build more complex carbocyclic structures. nih.gov The mild reaction conditions, enabled by visible light photoredox catalysis, and the high efficiency of the process make it an attractive tool for the rapid assembly of molecular complexity from readily available starting materials. nih.govnih.gov The development of such strategies underscores the growing importance of ring-strain-release-driven transformations in contemporary organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclobutylaniline, and what methodological considerations ensure reproducibility?

  • Answer: Common synthetic approaches include palladium-catalyzed cross-coupling reactions, cyclobutane ring functionalization via [2+2] cycloaddition precursors, or reductive amination of cyclobutyl ketones. To ensure reproducibility, document precise reaction conditions (e.g., temperature, solvent, catalyst loading), purification methods (e.g., column chromatography gradients), and characterization data (e.g., NMR chemical shifts, HPLC purity >98%). Follow journal guidelines for experimental sections, which require explicit procedural details and citations for known compounds .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data be validated?

  • Answer: Use 1^1H/13^13C NMR to confirm cyclobutyl ring geometry and aniline substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). Cross-validate results with independent techniques (e.g., IR for functional groups) and compare with literature data. Statistical analysis of replicate measurements (e.g., ±0.1 ppm NMR precision) strengthens reliability .

Q. What stability studies are essential for this compound under varying storage and reaction conditions?

  • Answer: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess thermal and hydrolytic stability. Monitor decomposition via TLC or HPLC, and identify degradation products using LC-MS. For reaction stability, test inert atmospheres (N2_2) and pH-dependent behavior. Report storage recommendations (e.g., −20°C under argon) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

  • Answer: Perform kinetic isotope effect (KIE) experiments with deuterated analogs to identify rate-determining steps (e.g., C–H activation). Use 15^{15}N-labeled aniline to track nitrogen participation in catalytic cycles. Combine with DFT calculations to model transition states and validate with in-situ IR or Raman spectroscopy .

Q. What strategies address contradictory data in the regioselectivity of this compound derivatives during electrophilic substitution?

  • Answer: Apply iterative analysis: (1) Re-examine synthetic conditions (e.g., solvent polarity effects), (2) Compare computational predictions (Hammett σ values) with experimental yields, and (3) Use X-ray crystallography to resolve structural ambiguities. Address principal contradictions (e.g., steric vs. electronic dominance) through controlled substituent variation .

Q. How can this compound’s bioactivity be systematically explored while ensuring ethical and methodological rigor?

  • Answer: Design dose-response assays (e.g., IC50_{50} determination) with positive/negative controls. Follow ethical guidelines for in vitro studies (e.g., cell line authentication, triple-blind analysis). Disclose conflicts of interest and obtain institutional review board (IRB) approval for preclinical models. Use PRISMA checklists for literature reviews .

Methodological Best Practices

Q. What protocols minimize variability in biological assays using this compound derivatives?

  • Answer: Standardize cell culture conditions (passage number, media batches), use internal standards (e.g., spiked isotopologs in LC-MS), and predefine statistical thresholds (e.g., p < 0.01 with Bonferroni correction). Replicate experiments across independent labs to confirm reproducibility .

Q. How should researchers structure interdisciplinary studies combining synthetic chemistry and computational modeling for this compound?

  • Answer: Establish a shared workflow: (1) Synthesize derivatives with systematic structural variations, (2) Perform DFT/MD simulations to predict properties (e.g., logP, HOMO-LUMO gaps), and (3) Validate predictions experimentally. Use platforms like Gaussian or ORCA for calculations, and deposit raw data in open repositories (e.g., Zenodo) .

Data Analysis and Contradiction Resolution

Scenario Analytical Approach References
Conflicting NMR assignments2D NMR (COSY, HSQC) to resolve coupling patterns; compare with computed 13^{13}C shifts
Discrepant biological activityMeta-analysis of dose-response curves; assess batch-to-batch purity via LC-MS
Unpredicted reaction outcomesPost-hoc DOE (Design of Experiments) to isolate critical variables (e.g., catalyst loading)

Ethical and Reporting Standards

  • Data Transparency: Publish synthetic procedures, spectral data, and crystal structure CIF files in supplementary materials. Avoid selective reporting of "successful" experiments .
  • Safety Protocols: Adopt OSHA-compliant PPE (gloves, goggles) and waste disposal for aryl amines. Document near-miss incidents in lab notebooks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.